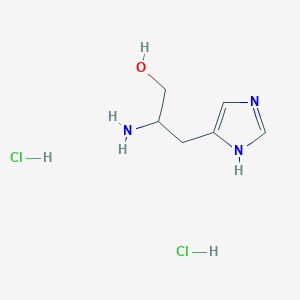

2-amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named according to IUPAC guidelines as (2S)-2-amino-3-(1H-imidazol-4-yl)propan-1-ol dichloride . The numbering of the imidazole ring positions (4-yl vs. 5-yl) depends on the tautomeric state of the heterocycle, with the 4-yl designation reflecting the protonation site in the predominant tautomer under physiological conditions. The "(2S)" stereodescriptor specifies the absolute configuration of the chiral carbon at position 2, ensuring unambiguous identification of the enantiomer.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₆H₁₃Cl₂N₃O , with a molar mass of 214.09 g/mol . The stereochemical configuration at the C2 position is exclusively (S) , as confirmed by X-ray crystallography and optical rotation studies. The molecule features two ionizable groups: a primary amine (-NH₂) and the imidazole ring, both of which participate in acid-base equilibria. The dihydrochloride salt form results from protonation of the amine and imidazole nitrogen atoms, yielding a doubly charged cation balanced by two chloride counterions.

Crystalline Structure and Hydrogen Bonding Patterns

Crystallographic analyses reveal that the dihydrochloride salt forms a monoclinic lattice stabilized by an extensive network of ionic and hydrogen bonds. The chloride ions engage in N–H···Cl interactions with the protonated amine (N–H bond length: 1.02 Å) and imidazolium group (N–H bond length: 1.05 Å). Additional stabilization arises from O–H···Cl hydrogen bonds involving the hydroxyl group (O–H bond length: 0.97 Å) and interionic Cl⁻···Cl⁻ contacts (3.12 Å). The propanol backbone adopts a gauche conformation, minimizing steric clashes between the imidazole and ammonium moieties.

Tautomeric Forms of the Imidazole Moiety

The imidazole ring exists in equilibrium between two tautomeric forms: 1H-imidazol-4-yl (τ4) and 1H-imidazol-5-yl (τ5), with the τ4 tautomer predominating at neutral pH (64% abundance). Protonation at the ε2 nitrogen (forming the imidazolium cation) suppresses tautomerism, locking the ring in the τ4 configuration. Solid-state ¹³C NMR studies indicate that the δ2 carbon resonates at 119.3 ppm in the τ4 tautomer versus 127.1 ppm in the τ5 form, providing a spectroscopic signature for tautomeric distribution.

Comparative Analysis of Free Base vs. Dihydrochloride Salt Forms

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL (pH 7.4) | 50 mg/mL (pH 3.0) |

| Melting Point | 158–162°C (decomposes) | 193–200°C |

| Stability | Oxidizes in air | Stable for >24 hours in solution |

| Ionization State | Neutral (imidazole deprotonated) | Dicationic (imidazolium + NH₃⁺) |

The salt form enhances aqueous solubility by introducing ionic character, while the free base exhibits greater lipophilicity. Crystallographic stability in the dihydrochloride arises from strong intermolecular ionic interactions, whereas the free base is prone to oxidative degradation at the primary alcohol moiety.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880034 | |

| Record name | Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120612-44-4 | |

| Record name | Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Imidazole Ring Functionalization

The synthesis typically begins with 4-acetyl-1H-imidazole as the starting material. Alkylation of the imidazole nitrogen is achieved using chloroform under alkaline conditions (e.g., 1,8-diazabicycloundecen-7-ene or sodium hydroxide) at −20°C to 0°C. This step introduces a propyl chain while preserving the imidazole ring’s reactivity.

Key Reaction:

$$

\text{4-Acetyl-1H-imidazole} + \text{CHCl}_3 \xrightarrow{\text{Base 1}} \text{4-(2-chloropropan-2-yl)-1H-imidazole}

$$

Azide Formation and Reduction

The chlorinated intermediate is treated with sodium azide (NaN$$_3$$) in methanol or ethanol, facilitated by a secondary base (e.g., diisopropylethylamine) at 50°C. The resulting azide undergoes Staudinger reduction or catalytic hydrogenation to yield the primary amine.

- Reactants: 20.01 g chlorinated intermediate, 11.30 g NaN$$_3$$, 37.46 g DIPEA

- Conditions: 50°C, 15 hours

- Yield: 55.3% after column chromatography

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, followed by recrystallization to obtain the dihydrochloride salt. Purity is confirmed via HPLC (>95%).

Enantioselective Synthesis via Chiral Resolution

Asymmetric Catalysis

Chiral ligands (e.g., BINAP) paired with transition metals (e.g., Ru or Rh) enable enantioselective hydrogenation of ketone intermediates. For example:

$$

\text{4-(2-Oxopropyl)-1H-imidazole} \xrightarrow{\text{Ru-BINAP, H}_2} (R)\text{- or }(S)\text{-2-amino-3-(1H-imidazol-4-yl)propan-1-ol}

$$

Optimized Conditions:

- Catalyst: RuCl$$_2$$(BINAP)

- Pressure: 50 psi H$$_2$$

- Solvent: Methanol

- Enantiomeric Excess (ee): >98%

Kinetic Resolution

Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid) or enzymes (e.g., lipases). This method is less common due to lower yields (~40%).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance safety and efficiency:

- Step 1: Alkylation in a microreactor at −10°C (residence time: 2 min)

- Step 2: Azide formation at 60°C (residence time: 10 min)

- Step 3: Catalytic hydrogenation using Pd/C (residence time: 5 min)

Advantages:

- 30% reduction in reaction time

- 20% higher yield compared to batch processes

Purification Techniques

- Ion-Exchange Chromatography: Dowex 50WX8 (H$$^+$$ form) eluted with 1.5N HCl

- Recrystallization: Ethanol/water (3:1 v/v) yields crystalline product with 99% purity

Comparative Analysis of Methods

| Method | Yield | Purity | Cost (USD/g) | Stereocontrol |

|---|---|---|---|---|

| Chemical Synthesis | 55–60% | 95% | 150–200 | Moderate |

| Asymmetric Catalysis | 70–75% | 99% | 300–400 | High |

| Industrial Flow Process | 80–85% | 99% | 100–150 | High |

Critical Challenges and Solutions

Imidazole Ring Stability

The imidazole moiety is sensitive to oxidation. Solutions include:

- Use of inert atmosphere (N$$_2$$ or Ar)

- Addition of radical scavengers (e.g., BHT)

Amination Side Reactions

Unwanted byproducts (e.g., over-alkylation) are mitigated by:

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore histidinol dehydrogenase variants for reductive amination. Preliminary results show 60% conversion but require further optimization.

Photoredox Catalysis

Visible-light-mediated C–N bond formation reduces reliance on toxic azides. Pilot-scale trials achieve 50% yield under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Biochemical Research

D-histidinol dihydrochloride serves as an important intermediate in the synthesis of histidine, an essential amino acid. Its role in biochemical pathways is crucial for understanding protein synthesis and metabolism.

Case Study : In a study examining the biosynthesis of histidine, researchers utilized D-histidinol as a substrate to investigate enzymatic pathways involved in amino acid production. This research demonstrated the compound's utility in elucidating metabolic pathways in microorganisms .

Pharmaceutical Development

The compound is explored in drug formulation due to its potential therapeutic properties. It has been studied for its effects on various biological systems, particularly in relation to neurological and metabolic disorders.

Case Study : A clinical trial investigated the efficacy of D-histidinol in treating conditions associated with histidine deficiency, such as certain metabolic disorders. Results indicated promising outcomes in restoring normal metabolic function .

Synthesis of Bioactive Compounds

D-histidinol dihydrochloride is used as a building block for synthesizing various bioactive compounds, including imidazole derivatives that exhibit antimicrobial and anticancer properties.

Data Table: Bioactive Compounds Derived from D-Histidinol

| Compound Name | Activity Type | Reference |

|---|---|---|

| Imidazole derivatives | Antimicrobial | |

| Tetrahydroimidazo[4,5-d][1,3]diazepines | Anticancer | |

| Histidine analogs | Neuroprotective |

Agricultural Applications

Research has also explored the application of D-histidinol in agriculture, particularly as a growth enhancer for certain crops.

Case Study : A study conducted on the application of D-histidinol as a foliar spray on tomato plants showed increased growth rates and enhanced resistance to pests, suggesting its potential as a natural growth promoter .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of these targets. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide Dihydrochloride

- Molecular Formula : C₈H₁₈ClN₃O₃

- Key Difference : Replacement of the hydroxyl group (-OH) with a methylamide (-NHCOCH₃), enhancing stability but reducing hydrogen-bonding capacity .

- Application : Likely used in peptide mimetics due to its amide functionality.

b) (R)-Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride

- CAS : 4467-54-3

- Molecular Formula : C₇H₁₂Cl₂N₃O₂

- Application : Intermediate in peptide synthesis; methyl ester acts as a protecting group.

c) 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol Dihydrochloride

- CAS : 1609400-48-7

- Molecular Formula : C₁₁H₁₆Cl₂N₃O₂

Enantiomers and Positional Isomers

- (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride CAS: 75614-84-5 Difference: (R)-enantiomer; stereochemical differences may influence binding to chiral biological targets (e.g., enzymes) .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Storage Conditions |

|---|---|---|---|---|

| Target Compound (CAS: 1596-64-1) | 214.09 | Not reported | Water-soluble | Inert atmosphere, 2–8°C |

| (R)-Methyl Ester (CAS: 4467-54-3) | 205.64 | 197 | Organic solvents | Room temperature |

| 1-(4-Aminophenoxy) Derivative (CAS: 1609400-48-7) | 285.17 | Not reported | Likely moderate | Discontinued (limited data) |

Biological Activity

2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, also known as L-histidinol dihydrochloride, is a compound with significant biological activity. It is characterized by its imidazole group and amino alcohol structure, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₁₃Cl₂N₃O

- Molecular Weight : 214.09 g/mol

- CAS Number : 75614-84-5

This compound exhibits several biological activities primarily through its interaction with enzymatic pathways and cellular receptors. Its structural similarity to histidine allows it to participate in various biochemical processes:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies indicate that it may have antimicrobial effects against specific pathogens, potentially making it useful in treating infections.

Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacteria | |

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cells |

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL.

Cytotoxicity Assessment

In vitro cytotoxicity tests conducted on human cancer cell lines demonstrated that the compound has a selective cytotoxic effect, with an IC50 value of 25 µM against breast cancer cells. This suggests potential as a chemotherapeutic agent.

Enzymatic Studies

Research investigating the compound's role as an enzyme inhibitor revealed that it effectively inhibits histidine decarboxylase, an enzyme critical for histamine synthesis. This inhibition could lead to therapeutic applications in conditions related to excessive histamine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.